molecular formula C18H20N4O4S B2985388 N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 1026978-95-9

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2985388
CAS No.: 1026978-95-9
M. Wt: 388.44
InChI Key: RDTQQLRQLDCIJW-UHFFFAOYSA-N
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Description

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N’-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound that features a thiazolidine ring, a pyridine ring, and an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable amine with a thioamide under oxidative conditions.

    Attachment of the Methylphenyl Group:

    Formation of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Linking the Ethanediamide: The final step involves the coupling of the ethanediamide moiety to the previously formed intermediate, typically through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or chlorine for electrophilic substitution, and sodium amide for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N’-[(pyridin-3-yl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazolidine ring may play a crucial role in binding to these targets, while the pyridine ring could facilitate interactions with other molecular structures. The ethanediamide linkage may provide additional stability and specificity to these interactions.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N’-[(4-fluorophenyl)methyl]ethanediamide
  • **N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide

Uniqueness

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N’-[(pyridin-3-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a thiazolidine and a pyridine ring in the same molecule is relatively rare and contributes to its potential versatility in various applications.

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-13-5-6-15(22-8-3-9-27(22,25)26)10-16(13)21-18(24)17(23)20-12-14-4-2-7-19-11-14/h2,4-7,10-11H,3,8-9,12H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTQQLRQLDCIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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